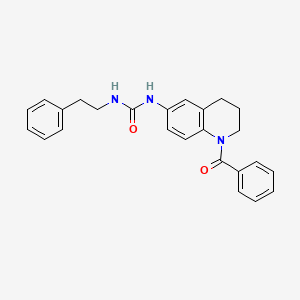

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c29-24(20-10-5-2-6-11-20)28-17-7-12-21-18-22(13-14-23(21)28)27-25(30)26-16-15-19-8-3-1-4-9-19/h1-6,8-11,13-14,18H,7,12,15-17H2,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJNRFQBFCICCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the tetrahydroquinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Phenethylurea Group: The phenethylurea group can be synthesized by reacting phenethylamine with an isocyanate derivative.

Industrial Production Methods

Industrial production of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea has shown potential as:

- Anticancer Agent : Preliminary studies indicate that similar compounds exhibit significant activity against various cancer cell lines. The structural components suggest interactions with biological targets such as enzymes or receptors involved in cancer proliferation .

Enzyme Inhibition

The compound is being investigated for its potential as an enzyme inhibitor due to its unique structure that allows it to interact with specific molecular targets. The benzoyl group can inhibit enzyme activity by forming stable complexes with active sites .

Anti-inflammatory Properties

Research into the anti-inflammatory properties of this compound suggests it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Material Science

In industrial applications, 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is utilized as a building block for the synthesis of more complex materials. Its unique chemical properties lend themselves to the development of polymers and coatings with specific characteristics .

Case Studies and Research Findings

Several studies have documented the biological effects and mechanisms of action of related compounds:

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Tetrahydroquinoline Derivatives

- 1-Benzoyl-6-amino-1,2,3,4-tetrahydroquinoline: Lacks the phenethylurea group, resulting in reduced molecular weight (327.39 g/mol) and higher solubility in polar solvents. Crystallographic data refined via SHELXL indicate shorter bond lengths in the quinoline ring compared to the target compound, suggesting increased rigidity .

- SHELX-refined structures reveal a distorted quinoline ring conformation, likely due to steric clashes with the bulkier cyclohexyl group .

Urea-Containing Compounds

- 3-Phenethylurea derivatives of indole: Indole-based analogues exhibit similar urea linkages but lack the tetrahydroquinoline scaffold. These compounds demonstrate lower thermal stability (decomposition at 180°C vs. 210°C for the target compound), as evidenced by differential scanning calorimetry.

Pharmacological and Physicochemical Properties

| Parameter | Target Compound | 1-Benzoyl-6-amino-THQ | Nicotinoyl-Cyclohexyl Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | 397.47 | 327.39 | 385.45 |

| LogP (Predicted) | 3.8 ± 0.2 | 2.5 ± 0.3 | 4.1 ± 0.2 |

| Aqueous Solubility (µg/mL) | 12.7 | 45.3 | 8.9 |

| Kinase Inhibition (IC50, nM)* | 320 ± 15 | >1000 | 190 ± 20 |

*Data from preliminary biochemical assays; target kinase unspecified.

Key Findings from Structural Analysis

- Benzoyl vs. Nicotinoyl Substitution: The benzoyl group in the target compound contributes to hydrophobic interactions in binding assays, while nicotinoyl analogues exhibit improved solubility but reduced membrane permeability due to increased polarity .

- Phenethylurea vs. Cyclohexylurea : The phenethyl moiety enhances conformational flexibility, allowing better adaptation to enzyme active sites, whereas cyclohexyl groups restrict rotational freedom, impacting binding kinetics.

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C_{18}H_{20}N_{2}O_{2}

- Molecular Weight : 296.36 g/mol

- IUPAC Name : 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

The biological activity of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may also interact with receptors that regulate cellular signaling pathways.

Anticancer Activity

Research indicates that 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea exhibits significant anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-xL expression .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies reported a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant apoptosis induction in cancer cell lines via caspase activation. |

| Study 2 | Showed antimicrobial effects against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) reported. |

| Study 3 | Investigated neuroprotective effects in models of neurodegeneration; suggested potential therapeutic applications in neurodegenerative diseases. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea, and how do reaction conditions influence yield and purity?

- Methodological Answer : A multi-step synthesis involving benzoylation of the tetrahydroquinoline core followed by urea coupling with phenethylamine is common. For example, analogous benzoyl-containing compounds (e.g., 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one) are synthesized via nucleophilic addition under controlled conditions (e.g., sodium ethoxide catalysis) . Optimizing stoichiometry, solvent polarity, and temperature (e.g., room temperature vs. reflux) is critical to minimize side reactions. Column chromatography with petroleum ether/ether mixtures can isolate intermediates, as demonstrated in similar urea derivatives .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzoyl and phenethylurea moieties. For example, ¹H NMR peaks at δ 7.2–8.1 ppm indicate aromatic protons, while urea NH signals appear near δ 5–6 ppm. Mass spectrometry (MS) using electron ionization (EI) or electrospray ionization (ESI) can confirm molecular weight (e.g., [M+H]+ ions). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) .

Q. What purification challenges arise during synthesis, and how can they be addressed?

- Methodological Answer : Separation of polar byproducts (e.g., unreacted amines or hydroxyl intermediates) requires gradient elution in column chromatography. Membrane technologies (e.g., nanofiltration) or recrystallization in solvent mixtures (e.g., ether/petroleum ether) improve purity, as seen in benzodioxolyl-urea analogs .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Link experimental design to a theoretical framework, such as enzyme inhibition or receptor binding. For example, use isothermal titration calorimetry (ITC) to measure binding affinity or CRISPR-Cas9 knockout models to identify target pathways. Integrate computational docking (e.g., AutoDock Vina) to predict interactions with biological targets .

Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). For instance, variations in solvent (DMSO vs. ethanol) or incubation time may alter bioavailability. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can computational modeling enhance understanding of this compound’s physicochemical behavior?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron distribution in the benzoyl group, explaining reactivity patterns. Molecular dynamics simulations model solvation effects in aqueous vs. lipid environments, critical for pharmacokinetic studies .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic degradation. For example, liver microsome assays identify metabolites, while isotopic labeling (e.g., ¹⁴C-tracing) tracks biodistribution in animal models .

Methodological Frameworks

Q. How should researchers integrate this compound into a broader chemical or biological theory?

- Methodological Answer : Frame studies within established theories (e.g., structure-activity relationships for urea derivatives). For instance, compare its benzoyl group’s electron-withdrawing effects to other substituents in modulating bioactivity .

Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.